(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Overview
Description
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s unique structure, which includes a tetrahydroindazole ring, makes it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which this compound belongs, have been reported to interact with various targets such as cyclo-oxygenase-2 (cox-2), chk1 and chk2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various biological processes, including inflammation, cell cycle regulation, and cell volume regulation .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate their targets, leading to changes in the associated biological processes .
Biochemical Pathways
Indazole derivatives have been reported to affect various pathways related to inflammation, cell cycle regulation, and cell volume regulation .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Analysis
Biochemical Properties
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with matrix metalloproteinases (MMPs), which are crucial for tissue remodeling and repair . These interactions highlight the compound’s potential in modulating inflammatory and repair processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . The compound can modulate gene expression, leading to changes in the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like COX-2, inhibiting their activity . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and enzyme activity . These findings suggest that the compound’s effects are both time-dependent and context-specific.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . These localization patterns are important for understanding the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve high-quality compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds with different functional groups .
Scientific Research Applications
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol: This compound has a hydroxyl group instead of a methanamine group and exhibits different chemical and biological properties.
2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride: This derivative has an amine group at a different position on the indazole ring and may have distinct reactivity and applications.
Uniqueness
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAANHVTZLCGSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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